3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
Description
The compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule combining a quinolin-4-one core with a 1,2,4-oxadiazole moiety. The structure features a 2-bromophenyl substituent at the oxadiazole ring, a methyl group at position 6 of the quinolinone, and a propyl chain at position 1. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity due to its electron-deficient nature, while the bromine atom may influence steric and electronic interactions in biological systems .
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2/c1-3-10-25-12-16(19(26)15-11-13(2)8-9-18(15)25)21-23-20(24-27-21)14-6-4-5-7-17(14)22/h4-9,11-12H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQMUXWBTJFAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the oxadiazole ring and the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the bromophenyl moiety .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one :
General Information
- This compound, also identified as ChemDiv screening compound G607-0922, has the molecular formula C21H18BrN3O2 .
Potential Applications
- The original query indicates that similar compounds, quinoline derivatives, have potential biological activities, particularly in oncology and antimicrobial research.
- The presence of the oxadiazole moiety is crucial for enhancing biological activity.
Related Research
-
Anticancer Activity: Studies have highlighted the anticancer properties of quinoline derivatives. In vitro assays on cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) have been conducted using MTS assays to assess cell viability.
- tested compounds induced degradation of Hsp90 client proteins such as cyclin-dependent kinase 4 (CdK4), confirming their role as Hsp90 inhibitors.
- Antimicrobial Activity: Quinoline derivatives have demonstrated promising antimicrobial activity against various bacterial strains. Some derivatives possess significant antibacterial properties compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound A’s structural and functional attributes, it is compared to three classes of analogous compounds:
Structural Analogues with Modified Aryl Substituents
- Compound B (3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one, CAS 1260700-96-6): Key Differences:
- Bromine at the para position (4-bromophenyl) vs. ortho (2-bromophenyl) in Compound A.
- Ethyl group at position 1 vs. propyl in Compound A.
- Implications :
- The shorter ethyl chain in Compound B may lower lipophilicity (calculated logP: 3.8 vs. 4.2 for Compound A), affecting membrane permeability .
Pyrazole-Based Analogues
- Compound C (1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): Key Differences:
- Pyrazole ring replaces the oxadiazole.
- Fluorine at the 4-position of the phenyl group.
- Implications :
- Pyrazoles are less electronegative than oxadiazoles, reducing hydrogen-bonding capacity.
Fluorine’s electron-withdrawing effect enhances metabolic stability but may alter target selectivity .
Compound D (5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole):
- Key Differences :
- Additional phenyl group at position 1.
- Implications :
- Increased aromatic bulk may improve π-π stacking but reduce solubility (aqueous solubility: <0.1 mg/mL vs. 0.3 mg/mL for Compound A) .
Complex Oxadiazole Derivatives in Patented Formulations
- Compound E (3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione): Key Differences:
- Extended substituents (morpholinoethyl, trifluoromethyl, sulfonyl groups). Implications:
- Designed for high-affinity protein binding (e.g., kinase inhibition).
- Greater molecular weight (MW: 682.7 vs. 410.3 for Compound A) limits bioavailability but enhances target specificity .
Table 1: Comparative Analysis of Compound A and Analogues
Research Findings and Trends
- Steric vs. Electronic Effects : The ortho-bromine in Compound A introduces steric constraints that may limit binding to flat enzymatic pockets compared to para-substituted analogues like Compound B .
- Heterocycle Impact : Oxadiazoles (Compound A, B) generally exhibit higher metabolic stability than pyrazoles (Compounds C, D) due to stronger resistance to oxidative degradation .
- Alkyl Chain Length : The propyl group in Compound A increases lipophilicity compared to ethyl (Compound B), favoring blood-brain barrier penetration but risking off-target effects .
Biological Activity
The compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a derivative of quinoline and oxadiazole, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring followed by the attachment of the quinoline moiety. The general synthetic route can be summarized as follows:
- Formation of the Oxadiazole Ring : The reaction of 2-bromobenzohydrazide with appropriate carboxylic acid derivatives in the presence of dehydrating agents leads to the formation of the oxadiazole structure.
- Quinoline Attachment : The quinoline derivative is synthesized separately and then coupled with the oxadiazole component under specific conditions.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, particularly in terms of its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays have demonstrated that this compound shows potent cytotoxic activity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines were reported to be in the low micromolar range (approximately 0.3 µM) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 | <0.3 | Induces apoptosis and DNA damage |
| MCF-7 | >0.3 | Inhibits proliferation |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound promotes apoptotic cell death through activation of caspases and DNA damage response pathways. Flow cytometry analysis revealed increased levels of cleaved PARP and phosphorylated H2AX in treated cells, indicating DNA damage and apoptosis .
- Inhibition of Cell Proliferation : Treatment with the compound resulted in a dose-dependent decrease in cell proliferation markers such as BrdU incorporation .
- Downregulation of Drug Resistance Genes : The compound has been shown to downregulate ABCB1 mRNA levels in leukemia cells, potentially reducing multidrug resistance .
Antimicrobial Activity
Beyond its anticancer properties, preliminary studies suggest that derivatives of this compound may also possess antimicrobial activities. Quinoline-based compounds have been noted for their effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative was evaluated for its ability to inhibit cancer cell growth in vivo, demonstrating significant tumor reduction in xenograft models.
- Case Study 2 : Another study explored the use of related compounds as potential treatments for bacterial infections, where they showed comparable efficacy to standard antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
